molecular formula C17H23N3O2 B1630506 (+)-Indolactam V CAS No. 84590-48-7

(+)-Indolactam V

Cat. No.: B1630506
CAS No.: 84590-48-7
M. Wt: 301.4 g/mol
InChI Key: LUZOFMGZMUZSSK-MLGOLLRUSA-N
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Description

(+)-Indolactam V is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Introduction to (+)-Indolactam V

This compound, a potent activator of protein kinase C (PKC), has garnered significant attention in the field of biochemical research due to its diverse applications in cellular signaling, pharmacology, and molecular biology. This compound is known for its ability to modulate various signaling pathways, making it a valuable tool in understanding cellular processes and potential therapeutic targets.

Protein Kinase C Activation

Mechanism of Action:
this compound acts primarily as an activator of PKC, a family of serine/threonine kinases that play crucial roles in various cellular functions, including growth, differentiation, and apoptosis. The compound facilitates the translocation of PKC from the cytosol to the plasma membrane, enhancing its activity in various cellular contexts .

Research Findings:

  • Studies have demonstrated that this compound can induce significant changes in neuroblastoma cells by altering muscarinic receptor sensitivity and calcium mobilization .
  • It has been shown to compete with phorbol esters for binding to PKC, indicating its potential as a substitute in experimental designs focused on PKC-related signaling pathways .

Pharmacological Studies

Potential Therapeutic Applications:
Research indicates that this compound may have implications in treating conditions influenced by PKC signaling, such as cancer and neurological disorders. Its ability to modulate NF-κB signaling has been explored in conjunction with other compounds like magnolol, suggesting potential synergies in therapeutic contexts .

Case Studies:

  • A study highlighted the role of this compound in enhancing RGS2 protein levels through PKC activation, which could have implications for understanding stress responses and neuroprotection .

Structural Biology and Drug Design

Binding Interactions:
The structural optimization of ligands targeting PKC has been enhanced by insights gained from studies involving this compound. Research indicates that specific interactions between the indole ring of Indolactam V and amino acids within the PKCdelta domain are critical for binding affinity . This understanding aids in the design of more effective PKC inhibitors or activators.

Synthesis and Modification:
The synthesis of this compound has been streamlined through modular approaches, allowing researchers to explore various analogs with potentially improved pharmacological profiles . Such modifications may lead to compounds with enhanced selectivity or reduced side effects.

Cellular Signaling Research

Impact on Cellular Processes:
this compound has been utilized to dissect complex cellular signaling pathways. Its role in activating PKC has been linked to downstream effects on gene expression and cell proliferation, making it a critical component in studies aimed at unraveling the intricacies of cell signaling networks.

Experimental Applications:
Researchers have employed this compound in various experimental models to assess its impact on cell behavior under different physiological conditions. For instance, its effects on neuronal cells have provided insights into synaptic plasticity and neurodegenerative processes.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Protein Kinase C ActivationActivates PKC, influencing cell signaling pathwaysInduces translocation and receptor modulation
Pharmacological StudiesPotential therapeutic applications in cancer and neurological disordersEnhances RGS2 levels; modulates NF-κB
Structural BiologyInsights into ligand-receptor interactions for drug designKey binding interactions identified
Cellular Signaling ResearchInvestigates effects on cell behavior and signaling networksImpacts on neuronal function studied

Properties

IUPAC Name

(10R,13R)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZOFMGZMUZSSK-MLGOLLRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=O)N[C@H](CC2=CNC3=C2C(=CC=C3)N1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233572
Record name 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84590-48-7, 90365-56-3
Record name (+-)-Indolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084590487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40233572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Indolactam� V
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